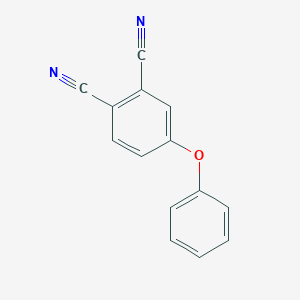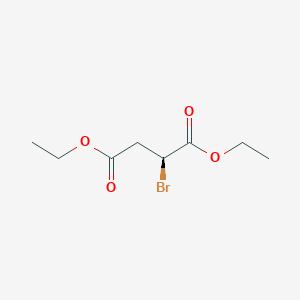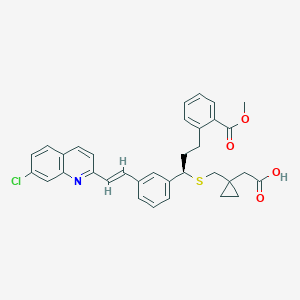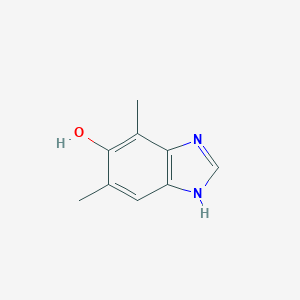
4-Phenoxyphthalonitril
Übersicht
Beschreibung
4-Phenoxyphthalonitrile, also known as 4-Phenoxyphthalonitrile, is a useful research compound. Its molecular formula is C14H8N2O and its molecular weight is 220.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenoxyphthalonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenoxyphthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenoxyphthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Strukturelle Eigenschaften: Die Geometrie und elektronische Struktur von 4-Phenoxyphthalonitril wurden mithilfe von ab-initio-HF- und Dichtefunktionaltheorie (DFT)-Methoden untersucht. Die Phenoxygruppe in der Verbindung spielt eine entscheidende Rolle für ihre Eigenschaften .
Elektronisches Absorptionsspektrum: Das UV-Vis-Spektrum von this compound wurde mithilfe der zeitabhängigen DFT (TD-DFT) analysiert. Die Absorptionsbanden wurden π → π*-Übergängen zugeordnet. Besonders hervorzuheben ist, dass die Verbindung drei angeregte Zustände mit den niedrigsten Energien aufgrund von photoinduzierten Elektronentransferprozessen aufweist .
Interfazielle Elektronenübertragung: Wenn this compound als Sensibilisator in Solarzellen verwendet wird, ermöglicht es die Elektroneninjektion vom angeregten Farbstoff in das Leitungsband des Halbleiters (z. B. TiO₂-Elektrode). Dieser interfazielle Elektronentransferprozess ist für eine effiziente Energieumwandlung in Solarzellen unerlässlich .
Herstellung von Diagnostika
This compound findet Anwendung in diagnostischen Assays. Obwohl genaue Details nicht ohne weiteres verfügbar sind, könnten seine Eigenschaften zu seiner Verwendung in diesem Bereich beitragen .
Hämatologie und Histologie
Auch hier sind zwar genaue Informationen begrenzt, aber this compound könnte eine Rolle in der Hämatologie und Histologie spielen. Forscher könnten seine Wechselwirkungen mit biologischen Proben oder seine Färbeeigenschaften untersuchen .
Überlegungen zur Lagertemperatur
Beim Umgang mit this compound ist es wichtig, es richtig zu lagern. Die Stabilität und Reaktivität der Verbindung können sich mit der Temperatur ändern, was sich auf ihre Anwendungen auswirkt .
Safety and Hazards
Zukünftige Richtungen
4-Phenoxyphthalonitrile has been studied for its potential use in solar cell applications. Its geometries, electronic structures, polarizabilities, and hyperpolarizabilities have been analyzed, and its absorption spectrum has been investigated using time-dependent density functional theory (TD-DFT) .
Wirkmechanismus
Target of Action
It is known to be used as a dye sensitizer in solar cell applications , suggesting that its primary targets could be light-absorbing molecules or structures within these cells.
Mode of Action
4-Phenoxyphthalonitrile interacts with its targets through a process of photo-induced electron transfer . This involves the absorption of light, which excites the 4-Phenoxyphthalonitrile molecules and triggers the transfer of electrons from the dye to the semiconductor’s conduction band . The absorption bands are assigned to π to π* transitions .
Result of Action
The primary result of 4-Phenoxyphthalonitrile’s action is the enhancement of light absorption and energy conversion in solar cells . This is achieved through the compound’s role in facilitating electron transfer processes .
Eigenschaften
IUPAC Name |
4-phenoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSSXUMRNESCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327337 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38791-62-7 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)



